N-isoamyl-2-chloroacetamide chemical structure and molecular weight
N-isoamyl-2-chloroacetamide chemical structure and molecular weight
An In-Depth Technical Guide to N-isoamyl-2-chloroacetamide: Structure, Properties, and Synthesis
Introduction
N-substituted 2-chloroacetamides are a class of organic compounds that serve as versatile intermediates in chemical synthesis. Their utility stems from the presence of two reactive sites: the electrophilic carbon atom attached to the chlorine and the amide functional group. This guide provides a detailed technical overview of a specific derivative, N-isoamyl-2-chloroacetamide, focusing on its chemical structure, molecular weight, and a scientifically grounded approach to its synthesis and potential properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
PART 1: Chemical Identity and Molecular Structure
To understand the chemical nature of N-isoamyl-2-chloroacetamide, it is essential to first consider its constituent parts: the 2-chloroacetamide core and the N-isoamyl substituent.
The 2-Chloroacetamide Core
2-Chloroacetamide (ClCH₂CONH₂) is a colorless, crystalline solid with a characteristic odor.[1] It is readily soluble in water.[1] The presence of the electron-withdrawing chlorine atom makes the adjacent methylene group a site for nucleophilic attack.
The N-isoamyl Substituent
The "isoamyl" group, systematically named 3-methylbutyl, is an alkyl group with the formula -CH₂CH₂CH(CH₃)₂. The attachment of this group to the nitrogen atom of the acetamide core defines the N-isoamyl-2-chloroacetamide molecule.
N-isoamyl-2-chloroacetamide: Structure and Nomenclature
The combination of these two components yields N-isoamyl-2-chloroacetamide.
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IUPAC Name: 2-chloro-N-(3-methylbutyl)acetamide
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Molecular Formula: C₇H₁₄ClNO
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Molecular Weight: 163.64 g/mol
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms: (7 × 12.01) + (14 × 1.01) + (1 × 35.45) + (1 × 14.01) + (1 × 16.00).
Data Presentation: Key Chemical Properties
| Property | 2-Chloroacetamide (Parent Compound) | N-isoamyl-2-chloroacetamide (Calculated/Predicted) |
| Molecular Formula | C₂H₄ClNO[2] | C₇H₁₄ClNO |
| Molecular Weight | 93.51 g/mol [2][3] | 163.64 g/mol |
| IUPAC Name | 2-chloroacetamide[2] | 2-chloro-N-(3-methylbutyl)acetamide |
| Appearance | Colorless crystals or white powder[1] | Predicted to be a liquid or low-melting solid |
| Solubility in Water | 90 g/L at 25 °C[1] | Predicted to have lower water solubility due to the hydrophobic isoamyl group |
Visualization: Chemical Structure
Caption: Chemical structure of N-isoamyl-2-chloroacetamide.
PART 2: Synthesis and Reactivity
Proposed Synthetic Pathway
N-isoamyl-2-chloroacetamide can be synthesized via the acylation of isoamylamine with chloroacetyl chloride. This is a standard method for the formation of amides. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base, is typically added to neutralize the HCl byproduct.[4]
Experimental Protocol: Synthesis of N-isoamyl-2-chloroacetamide
Materials:
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Isoamylamine
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Chloroacetyl chloride
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Triethylamine
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Anhydrous diethyl ether (or other suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoamylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Cool the flask in an ice bath to 0-5 °C.
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Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-isoamyl-2-chloroacetamide.
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The product can be further purified by vacuum distillation or column chromatography if necessary.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of N-isoamyl-2-chloroacetamide.
Reactivity Profile
The primary site of reactivity in N-isoamyl-2-chloroacetamide is the carbon-chlorine bond. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a valuable building block in organic synthesis. For instance, it can react with nucleophiles such as amines, thiols, and alkoxides.[5]
PART 3: Potential Applications and Safety Considerations
Potential Applications
While specific applications for N-isoamyl-2-chloroacetamide are not widely documented, its structural motifs suggest several potential uses:
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Chemical Synthesis: It can serve as a key intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.[5]
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Biological Activity: Chloroacetamide derivatives are known to exhibit a range of biological activities, including herbicidal and antifungal properties.[3] N-isoamyl-2-chloroacetamide could be investigated for similar applications.
Safety and Handling
Given the lack of specific toxicological data for N-isoamyl-2-chloroacetamide, safety precautions should be based on the known hazards of its parent compound, 2-chloroacetamide, and related alkylating agents.
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Toxicity: 2-Chloroacetamide is toxic if swallowed and may cause an allergic skin reaction.[6][7] It is also suspected of damaging fertility.[6]
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Handling: Handle N-isoamyl-2-chloroacetamide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[8]
Conclusion
N-isoamyl-2-chloroacetamide is a derivative of 2-chloroacetamide with potential applications as a synthetic intermediate. This guide has detailed its chemical structure, calculated molecular weight, and a proposed synthetic route based on established chemical principles. While experimental data for this specific compound is scarce, its properties and reactivity can be inferred from its constituent parts. As with any chemical compound, proper safety precautions should be strictly followed during its handling and use.
References
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Chemos GmbH&Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. [Link]
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Wikipedia. Chloroacetamide. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. [Link]
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Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]
- Google Patents.
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Organic Syntheses. Chloroacetamide. [Link]
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Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
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Arkat USA. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]
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International Labour Organization. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]
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